molecular formula C13H17NO5 B12114942 4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid CAS No. 926255-11-0

4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid

Katalognummer: B12114942
CAS-Nummer: 926255-11-0
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: ZIFWDHVQZNSQAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- is an organic compound with the molecular formula C13H17NO5 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,5-dimethoxybenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- typically involves the reaction of butanoic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory methods. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the 3,5-dimethoxybenzoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- involves its interaction with specific molecular targets. The 3,5-dimethoxybenzoyl group can interact with enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanoic acid: A simple carboxylic acid with the formula C4H8O2.

    3,5-Dimethoxybenzoic acid: An aromatic carboxylic acid with the formula C9H10O4.

    4-Aminobutanoic acid:

Uniqueness

Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- is unique due to the presence of both the butanoic acid and 3,5-dimethoxybenzoyl moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components .

Eigenschaften

CAS-Nummer

926255-11-0

Molekularformel

C13H17NO5

Molekulargewicht

267.28 g/mol

IUPAC-Name

4-[(3,5-dimethoxybenzoyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO5/c1-18-10-6-9(7-11(8-10)19-2)13(17)14-5-3-4-12(15)16/h6-8H,3-5H2,1-2H3,(H,14,17)(H,15,16)

InChI-Schlüssel

ZIFWDHVQZNSQAE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)NCCCC(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.